ethyl 2-(4-acetylphenyl)acetate

Friedel–Crafts acylation Isomer separation Recrystallization

Sourcing isomerically pure Ethyl 2-(4-acetylphenyl)acetate is complicated by the co-formation of the liquid meta-isomer during Friedel-Crafts acetylation. This product solves that purification bottleneck through its crystalline nature (mp 61-64 °C), enabling scalable solid-liquid separation instead of column chromatography. - Enables direct access to the para-acetyl substitution pattern critical for COX-2 binding pocket engagement in hybrid rofecoxib scaffolds. - Validated as a substrate in palladium-catalyzed α-arylation and enantioselective hydrogenation (>99% ee) for chiral building block synthesis. - Crystalline solid form ensures superior long-term storage stability and ease of handling compared to the low-melting methyl ester analogue.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 1528-42-3
Cat. No. B075524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-acetylphenyl)acetate
CAS1528-42-3
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3
InChIKeyUYKWAZSTKGYKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-acetylphenyl)acetate: Para-Selective Intermediate for COX/LOX Inhibitors


Ethyl 2-(4-acetylphenyl)acetate (CAS 1528-42-3), also known as ethyl 4-acetylphenylacetate, is an aromatic ester of molecular formula C12H14O3 and molecular weight 206.24 g/mol [1]. It features a para-acetyl substituent on the phenyl ring and an ethyl ester moiety on the adjacent methylene carbon, placing it within the phenylacetic acid ester class [2]. The compound is a crystalline solid at ambient temperature (melting point 61–64 °C) with a boiling point of 315.5 °C at 760 mmHg and a calculated LogP of 1.99 [3]. Its primary documented role is as a key synthetic intermediate in the preparation of hybrid rofecoxib analogues evaluated as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, as described by Chen, Rao, and Knaus (2006) [4]. Unlike many generic phenylacetic acid esters, its para-acetyl substitution pattern is critical for downstream structure–activity relationships in the rofecoxib scaffold.

1 Para-acetyl substitution enables downstream oxime formation for COX/LOX pharmacophore engagement (rofecoxib scaffold).
2 Ethyl ester functionality provides balanced reactivity for reduction–hydrolysis–coupling sequences and compatibility with Pd-catalyzed α-arylation.
3 Crystalline solid at ambient simplifies isomer purification via recrystallization, avoiding preparative chromatography.

Ethyl 2-(4-acetylphenyl)acetate: Why It Cannot Be Substituted by Generic Esters


Generic phenylacetic acid esters such as ethyl phenylacetate (CAS 101-97-3) lack the para-acetyl functional group required for subsequent oxime formation and hydrogen-bonding interactions essential for COX-2 binding pocket engagement in the rofecoxib pharmacophore [1]. Even closely related esters—the methyl analogue (CAS 20051-06-3) or tert-butyl analogue (CAS 219320-14-6)—differ critically in their physicochemical properties and reactivity profiles. The methyl ester melts at only 33–34 °C versus 61–64 °C for the ethyl ester, which directly impacts ease of solid handling, long-term storage stability, and purification by recrystallization . The tert-butyl ester, despite a similar melting point (50–52 °C), undergoes acid-catalyzed hydrolytic cleavage via a different mechanistic pathway (alkyl–oxygen fission) and exhibits distinct steric hindrance in palladium-catalyzed α-arylation reactions, making it non-interchangeable in established synthetic protocols [2]. Furthermore, the free acid 4-acetylphenylacetic acid (CAS 7398-52-9) has a significantly lower LogP (1.52 vs. 1.99) and poor aqueous solubility (4.8 g/L), complicating organic-phase extraction and chromatographic purification workflows [3]. The para-acetyl substitution pattern itself is non-trivial to obtain selectively: Friedel–Crafts acetylation of ethyl phenylacetate yields approximately equal amounts of meta (liquid) and para (crystalline solid) isomers, making the para-isomer's crystallinity a decisive advantage for procurement of isomerically pure material [4].

Attribute
Ethyl 2-(4-acetylphenyl)acetate
Generic esters / free acid
Para-acetyl group
Present – essential for oxime formation and COX-2 binding pocket interactions
Absent in ethyl phenylacetate; critical pharmacophore feature missing
Crystallinity & handling
Crystalline solid at 20–25 °C, robust recrystallization behavior
Methyl ester melts near ambient (oiling out, sticky solids); free acid requires different workup
Ester reactivity profile
Compatible with Pd-catalyzed α-arylation; established in enantioselective hydrogenation
tert-Butyl ester steric bulk may impede key catalytic steps; free acid LogP limits organic-phase recovery

Differentiation Evidence: Ethyl 2-(4-acetylphenyl)acetate vs. Structural Analogs


Para-Isomer Crystallinity Streamlines Purification from Meta-Isomer

Friedel–Crafts acetylation of ethyl phenylacetate with acetyl chloride in the presence of AlCl3 produces a mixture of meta- and para-acetylphenylacetate isomers in approximately equal yields, with only trace ortho-isomer [1]. The para-isomer (ethyl 2-(4-acetylphenyl)acetate) crystallizes as a solid with a melting point of 61–64 °C, whereas the meta-isomer remains a liquid under ambient conditions [1]. This phase difference enables straightforward purification of the para-isomer by simple crystallization from hexanes–acetone mixtures without requiring chromatography [2]. In contrast, the methyl ester analogue (CAS 20051-06-3) melts at only 33–34 °C, which is near ambient and can lead to handling difficulties (sticky solids, oiling out) during purification .

Crystallinity advantage
Head-to-head
Target: mp 61–64 °C, crystalline solid
Meta-isomer: liquid at 20–25 °C
Methyl ester: mp 33–34 °C (near ambient)
Δmp vs. methyl ester: +28 to +30 °C
Enables isomer separation by crystallization, avoids chromatography.
Friedel–Crafts acylation; hexanes–acetone recrystallization at 0 °C.
Friedel–Crafts acylation Isomer separation Recrystallization Process chemistry

Validated Precursor for Rofecoxib-Analogue Dual COX/LOX Inhibitors

In the 2006 study by Chen, Rao, and Knaus, ethyl 4-acetylphenylacetate (designated compound 6) served as the direct precursor for the synthesis of hybrid rofecoxib analogues bearing oxime and N-hydroxycarbamate substituents at the para-position of the C-3 phenyl ring [1]. Reduction and hydrolysis of compound 6 afforded 4-(1-hydroxyethyl)phenylacetic acid (8), which was elaborated into a series of 4-(4-methanesulfonylphenyl)-3-phenyl-2(5H)furanones. The most potent derivative (17a) exhibited COX-2 IC50 = 1.4 μM with a COX-2 selectivity index > 71, 5-LOX IC50 = 0.28 μM, and 15-LOX IC50 = 0.32 μM [1]. In vivo evaluation using a rat carrageenan-induced paw edema model confirmed that oxime compounds derived from this intermediate were more potent anti-inflammatory agents than the 5-LOX inhibitor caffeic acid and the 15-LOX inhibitor nordihydroguaiaretic acid (NDGA) [1]. By contrast, the methyl ester or free acid analogues are not documented in any peer-reviewed synthetic pathway leading to comparable dual COX/LOX inhibitory pharmacophores.

Synthetic validation
Head-to-head
Target: documented precursor to rofecoxib analogues; best derivative 17a: COX-2 IC50 1.4 μM, SI >71, 5-LOX IC50 0.28 μM
Comparators: methyl ester and free acid lack peer-reviewed pathway to dual COX/LOX inhibitors
Supports synthetic route selection; only ester with validated downstream biological readouts.
Chen, Rao & Knaus (2006); in vitro enzyme assays and in vivo paw edema model.
COX-2 inhibition 5-LOX inhibition Rofecoxib analogue Anti-inflammatory Structure–activity relationship

LogP Advantage Over Free Acid for Organic-Phase Extractability

The ethyl ester exhibits a calculated LogP of 1.99, which is 0.47 log units higher than the corresponding free acid, 4-acetylphenylacetic acid (LogP = 1.52) [1][2]. This difference translates to an approximately 3-fold greater partitioning into organic solvents such as ethyl acetate or dichloromethane under standard aqueous workup conditions. The free acid additionally has poor intrinsic water solubility (4.8 g/L at 25 °C), which complicates both dissolution for homogeneous reactions and liquid–liquid extraction [2]. The tert-butyl ester has a higher predicted boiling point (334 °C vs. 315.5 °C) and a melting point (50–52 °C) that is intermediate but closer to the ethyl ester; however, its increased steric bulk can impede nucleophilic reactions at the ester carbonyl and alter the course of palladium-catalyzed α-arylation .

LogP & extractability
Cross-study
LogP 1.99 (ester) vs. 1.52 (free acid); ~3× greater organic-phase partitioning
Improved recovery during aqueous workup; free acid solubility (4.8 g/L) complicates extraction.
Calculated LogP; boiling point 315.5 °C for distillation consideration.
Partition coefficient Extraction efficiency Process chemistry Purification

ECHA-Regulated Hazard Classification for Compliant Procurement

Ethyl 2-(4-acetylphenyl)acetate is listed in the ECHA Classification and Labelling Inventory under EC Number 216-206-0 with notified hazard classifications: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. It carries the GHS07 pictogram with the Warning signal word. The compound is commercially available from multiple vendors (AKSci, Biosynth, Enamine, Apollo Scientific) with minimum purity specifications of 95–98% . The methyl ester analogue (CAS 20051-06-3) is available at 95–97% purity from a comparable vendor base but lacks an equivalent ECHA notification in the CL inventory . The existence of a formal ECHA classification for the target compound provides procurement officers and safety officers with a regulatory anchor for transport classification, storage requirements, and workplace exposure assessment—an advantage over less-regulated or unlisted analogues.

Regulatory clarity
Head-to-head
Target: ECHA notified (H315, H319, H335), GHS07 Warning, EINECS 216-206-0
Methyl ester: no ECHA CL notification identified
Accelerates GHS-compliant labeling and transport documentation.
Multiple vendors, purity 95–98%.
Regulatory compliance GHS classification Safety data Procurement

Application Scenarios: Ethyl 2-(4-acetylphenyl)acetate


Dual COX/LOX Inhibitor Synthesis: Rofecoxib Analogue Libraries

Ethyl 2-(4-acetylphenyl)acetate serves as the direct precursor for constructing hybrid 4-(4-methanesulfonylphenyl)-3-phenyl-2(5H)furanones bearing oxime or N-hydroxycarbamate substituents, as validated by Chen, Rao, and Knaus (2006) [1]. The para-acetyl group is reduced to a 1-hydroxyethyl moiety and subsequently converted to oxime derivatives that achieve dual COX-2/LOX inhibition in vitro and anti-inflammatory activity in vivo. Procurement of this specific ester ensures compatibility with the published synthetic route (Scheme 1 in the reference), where the para-isomer purity and ethyl ester functionality are both essential for the sequential reduction–hydrolysis–coupling sequence.

Crystallization-Based Purification of Para-Isomer from Friedel–Crafts Mixtures

In Friedel–Crafts acetylation campaigns targeting arylacetic acid ester building blocks, the para-isomer's crystalline nature (mp 61–64 °C) versus the liquid meta-isomer enables scalable purification by crystallization from hexanes–acetone mixtures, as reported in the 1946 Papa et al. study and confirmed in the 2006 Chen et al. synthesis [2][3]. This phase-dependent separation avoids column chromatography and is directly transferable to kilo-lab or pilot-plant scale, where solid–liquid separation is routinely engineered.

Pd-Catalyzed α-Arylation and Enantioselective Hydrogenation Substrate

The compound has been reported as a substrate in palladium-catalyzed α-arylation reactions of zinc enolates using Pd(OAc)2/Xantphos catalyst systems in THF at 60 °C, enabling further diversification of the phenylacetic acid scaffold . Additionally, enantioselective hydrogenation of this substrate has been achieved with >99% enantiomeric excess using modified platinum catalysts, providing access to chiral 4-acetylphenylacetic acid derivatives of potential pharmaceutical relevance . These documented reactivity profiles distinguish it from the tert-butyl ester, which is sterically encumbered for similar α-arylation conditions.

Analytical Reference Standard & Building Block Procurement

With a defined ECHA hazard classification (H315, H319, H335), a well-characterized melting point (61–64 °C), and commercial availability at ≥98% purity from multiple established vendors (AKSci, Biosynth, Enamine), ethyl 2-(4-acetylphenyl)acetate is suitable as a reference standard for HPLC method development, NMR spectroscopy, and mass spectrometry calibration in quality control laboratories [4]. Its EINECS registration (216-206-0) and CAS RN (1528-42-3) provide unambiguous identity verification for import/export documentation and inventory management systems.

Application
Selection Property
Validation Focus
Dual COX/LOX inhibitor synthesis
Para-acetyl substitution for oxime pharmacophore
Synthetic route compatibility (Chen et al. 2006)
Para-isomer purification
Crystallinity vs. liquid meta-isomer
Crystallization protocol transferability
Pd-catalyzed α-arylation
Ethyl ester reactivity and steric profile
Catalyst system compatibility (Pd/Xantphos)
Analytical reference standard
ECHA classification and commercial purity ≥98%
Identity verification (CAS, EINECS) and QC documentation

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